2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamimidamido Group: This step involves the reaction of the thiazole intermediate with a suitable reagent to introduce the carbamimidamido group.
Attachment of the Acetamide Group: The final step involves the acylation of the thiazole derivative with 4-nitrophenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide or thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole or nitrophenyl groups.
Reduction Products: Amino derivatives of the nitrophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide may involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
- 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
- Structural Differences : The presence of the nitrophenyl group distinguishes it from other similar compounds.
- Biological Activity : The specific substituents on the thiazole and acetamide groups can significantly influence the compound’s biological activity and specificity.
Properties
Molecular Formula |
C12H12N6O4S |
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Molecular Weight |
336.33 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N6O4S/c13-11(14)17-12-16-10(20)8(23-12)5-9(19)15-6-1-3-7(4-2-6)18(21)22/h1-4,8H,5H2,(H,15,19)(H4,13,14,16,17,20) |
InChI Key |
GZSFFKVANRIDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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